REACTION_SMILES
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[CH3:24][OH:25].[O:1]=[S:2]1(=[O:20])[N:3]([CH:7]2[CH2:8][CH2:9][N:10]([CH2:13][c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[CH2:11][CH2:12]2)[CH2:4][CH2:5][CH2:6]1.[OH-:21].[OH-:23].[Pd+2:22]>>[O:1]=[S:2]1(=[O:20])[N:3]([CH:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=S1(=O)CCCN1C1CCN(Cc2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S1(=O)CCCN1C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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O=S1(=O)CCCN1C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |